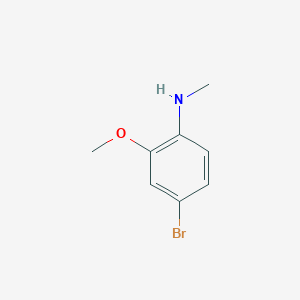

4-bromo-2-methoxy-N-methylaniline

Description

Contextual Significance within Substituted Anilines in Organic Synthesis Research

Substituted anilines are fundamental precursors in a vast array of chemical transformations, serving as key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. google.comjustia.com The strategic placement of different functional groups on the aniline (B41778) ring allows for precise control over the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. The presence of the electron-donating methoxy (B1213986) and N-methylamino groups, along with the electron-withdrawing and synthetically versatile bromine atom, positions 4-bromo-2-methoxy-N-methylaniline as a valuable intermediate for creating complex molecular architectures.

Overview of Strategic Research Domains

The scientific inquiry into this compound and related compounds can be categorized into several key research areas that collectively build a comprehensive understanding of its chemical nature and potential applications.

The synthesis of substituted anilines is a well-established field, with numerous methods available for their preparation. For instance, the synthesis of the related compound, 4-bromo-2-methylaniline (B145978), involves a multi-step process that includes the protection of the amine functionality, followed by a bromination reaction, and subsequent deprotection to yield the final product. google.com A similar strategic approach could be envisioned for the synthesis of this compound, likely starting from 2-methoxy-N-methylaniline. The optimization of such synthetic routes to ensure high purity and yield is a continuous area of research.

A general approach to synthesizing similar bromo-substituted anilines involves the direct bromination of the corresponding aniline derivative. For example, 4-bromoaniline (B143363) derivatives have been prepared by reacting the parent aniline with a brominating agent in a suitable solvent system. justia.com The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the bromination, especially in a molecule with multiple activating groups like this compound.

A plausible synthetic route to this compound would likely involve the N-methylation of 4-bromo-2-methoxyaniline (B48862). The synthesis of the parent 4-bromo-2-methoxyaniline can be achieved by the bromination of 2-methoxyaniline.

| Starting Material | Reagent | Product |

| 2-Methoxyaniline | Brominating Agent | 4-Bromo-2-methoxyaniline |

| 4-Bromo-2-methoxyaniline | Methylating Agent | This compound |

The reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position. The electron-rich nature of the aromatic ring, enhanced by the methoxy and N-methylamino groups, facilitates electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

Mechanistic studies on related substituted anilines provide insights into the potential reaction pathways for this compound. For example, the synthesis of quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, a reaction in which a substituted aniline derivative could serve as the starting material. nih.gov

Computational chemistry offers a powerful tool for understanding the structure and reactivity of molecules like this compound. Theoretical calculations can predict various molecular properties, such as bond lengths, bond angles, and electronic charge distributions, which are crucial for understanding its chemical behavior. For substituted anilines in general, computational studies have been used to develop quantitative structure-metabolism relationships, which correlate calculated physicochemical parameters with metabolic fate. researchgate.net These models often consider electronic descriptors based on partial atomic charges and the susceptibility of the molecule to nucleophilic attack. researchgate.net

The predicted properties for the hydrochloride salt of this compound provide some insight into its characteristics.

| Property | Predicted Value |

| XlogP | 2.6 |

| Monoisotopic Mass | 214.99458 Da |

Table of predicted properties for this compound hydrochloride. uni.lu

The unambiguous identification and characterization of this compound rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule.

While specific spectral data for this compound is not widely published in peer-reviewed literature, data for the parent compound, 4-bromo-2-methoxyaniline, is available and provides a reference point. nih.gov

| Analytical Technique | Information Obtained |

| ¹H NMR | Chemical shift and coupling constants of protons |

| ¹³C NMR | Chemical shift of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Infrared Spectroscopy | Presence of functional groups |

The true value of this compound in advanced chemical research lies in its potential as a versatile synthetic intermediate for the construction of more complex molecules, particularly those with pharmaceutical or material science applications. The presence of multiple, distinct functional groups allows for a stepwise and regioselective introduction of new functionalities.

For instance, substituted anilines are key building blocks in the synthesis of heterocyclic compounds like benzimidazoles and quinolines. nih.govresearchgate.net The synthesis of benzimidazole (B57391) derivatives, for example, can be achieved by the reaction of substituted anilines with other reagents. researchgate.netresearchgate.net The specific substitution pattern of this compound could lead to novel benzimidazole structures with potentially interesting biological activities. Similarly, its use in the synthesis of quinolines could yield new derivatives with applications in medicinal chemistry. nih.gov

The bromine atom, in particular, opens up a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable precursor for creating libraries of diverse compounds for high-throughput screening and drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-bromo-2-methoxy-N-methylaniline |

InChI |

InChI=1S/C8H10BrNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |

InChI Key |

NWXKSDVZMMSJMA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)OC |

Origin of Product |

United States |

Comprehensive Reactivity Patterns and Transformational Pathways

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Moiety

The benzene (B151609) ring of 4-bromo-2-methoxy-N-methylaniline is substituted with two electron-donating groups (methoxy and N-methylamino) and one deactivating group (bromine). The methoxy (B1213986) and N-methylamino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgiitk.ac.in This is due to their ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic aromatic substitution. iitk.ac.in The bromine atom, while deactivating the ring towards electrophilic attack through its inductive effect, also directs incoming electrophiles to the ortho and para positions. iitk.ac.in Given the positions of the existing substituents, the remaining open positions on the ring are highly activated towards electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the aryl moiety of this compound is less likely. SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. wikipedia.org The electron-donating nature of the methoxy and N-methylamino groups makes the ring electron-rich and thus less susceptible to attack by nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C-4 position serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgnih.gov

Reactivity and Regioselectivity in Aryl-Aryl Bond Formation

Research on a closely related imine derivative, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates the reactivity of the bromo group on the aniline (B41778) ring in Suzuki-Miyaura couplings. In this system, the bromo group on the aniline aryl moiety was found to be more active and underwent regioselective substitution in preference to a bromo group on a thiophene (B33073) ring. nih.govmdpi.com This suggests that the C-Br bond at the 4-position of this compound is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The reaction is typically carried out in the presence of a palladium catalyst such as Pd(PPh3)4 and a base like K3PO4. nih.govmdpi.com

Scope with Various Boronic Acid Coupling Partners

The Suzuki-Miyaura coupling of bromoanilines has been shown to be compatible with a wide range of boronic acids. Studies on 4-bromoaniline (B143363) have demonstrated successful couplings with aryl boronic acids bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., cyano, fluoro) groups. wikipedia.org Research on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline further confirms that various aryl and heteroaryl boronic acids can be successfully coupled at the bromo position. nih.govmdpi.com This indicates a broad scope for derivatization of this compound at the C-4 position.

Below is a table summarizing the types of boronic acid partners and general conditions used in Suzuki-Miyaura couplings of related bromoanilines.

| Boronic Acid Partner Type | Catalyst System | Base | Solvent | General Observations | Reference |

|---|---|---|---|---|---|

| Aryl boronic acids (electron-rich) | Pd(OAc)2 | K2CO3 | aq. DMF | Excellent yields observed with partners like 4-methylphenylboronic acid. | wikipedia.org |

| Aryl boronic acids (electron-deficient) | Pd(OAc)2 | K2CO3 | aq. DMF | Good yields achieved with partners like 4-cyanophenylboronic acid. | wikipedia.org |

| Ortho-substituted aryl boronic acids | Pd(OAc)2 | K2CO3 | aq. DMF | Steric hindrance did not significantly affect yields. | wikipedia.org |

| Heteroaryl boronic acids | Pd(PPh3)4 | K3PO4 | Dioxane | Moderate yields obtained in couplings with thiophene-derived boronic acids. | nih.govmdpi.com |

Buchwald-Hartwig Amination Studies for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgcapes.gov.br This reaction is a powerful tool for the synthesis of arylamines. While specific studies on this compound are not prevalent, the general principles of the Buchwald-Hartwig amination are applicable. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com For the amination of an electron-rich aryl bromide like this compound, a variety of primary and secondary amines could likely be used as coupling partners. The reaction conditions would need to be optimized, but successful C-N bond formation at the bromine position is highly probable, expanding the synthetic utility of the title compound.

Other Palladium-Mediated Coupling Reactions (e.g., C-O Bond Formation)

Beyond C-C and C-N bond formation, the bromine atom on this compound can participate in other palladium-catalyzed couplings. For instance, the Buchwald-Hartwig C-O coupling reaction allows for the formation of diaryl ethers from aryl halides and alcohols or phenols. wikipedia.org This reaction provides an alternative to the harsher conditions of the Ullmann condensation. wikipedia.org The coupling of this compound with various alcohols or phenols would likely require a palladium catalyst, a suitable phosphine ligand, and a base to afford the corresponding aryl ethers.

The Ullmann condensation, a copper-catalyzed reaction, is another established method for forming C-O bonds with aryl halides, though it often requires high temperatures. wikipedia.org Modern variations with soluble copper catalysts and ligands have improved the scope and conditions of this reaction. wikipedia.org

Derivatization of the N-Methylamino Group

The secondary amine functionality of the N-methylamino group is a key site for synthetic modifications, enabling the introduction of a wide array of functional groups. These reactions are fundamental for building molecular complexity.

Acylation: The N-methylamino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. ncert.nic.inbyjus.com This reaction, typically conducted in the presence of a base like pyridine (B92270) to neutralize the generated acid, results in the formation of N-acyl-N-methylaniline derivatives. ncert.nic.in These amides are crucial intermediates in organic synthesis. The acylation of amines is a foundational reaction for producing important precursors for fine chemicals and pharmaceuticals, and it also serves as an effective method for protecting the amino group during multi-step synthetic sequences. orientjchem.org A variety of catalysts, including both Lewis and Brønsted acids, as well as heterogeneous catalysts, have been employed to facilitate this transformation under various conditions. orientjchem.orgrsc.org

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. core.ac.uk Sulfonamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities. core.ac.ukchemrxiv.org Modern methods, including the use of visible-light photoredox catalysis, offer mild conditions for the sulfonylation of aniline derivatives using sulfinate salts. rsc.org

Alkylation: Further alkylation of the N-methylamino group can be achieved using alkyl halides. ncert.nic.in However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Catalytic methods, employing iridium or ruthenium complexes, have been developed for the N-alkylation of amines with alcohols, presenting a greener alternative to traditional methods that use alkyl halides. nih.govorganic-chemistry.org Studies have shown that for N-methylaniline, alkylation predominantly occurs at the nitrogen atom rather than the aromatic ring. nih.gov

A summary of representative derivatization reactions of the N-methylamino group is presented below:

| Reaction Type | Reagent Example | Product Type | Catalyst/Conditions Example |

| Acylation | Acetyl chloride | N-Arylacetamide | Pyridine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Arylsulfonamide | Base (e.g., NaOH), Ultrasound |

| Alkylation | Benzyl alcohol | N-Benzyl-N-methylaniline | Iridium or Ruthenium complexes |

Functional Group Interconversions and Selective Transformations

The bromo and methoxy groups on the aromatic ring of this compound offer additional sites for chemical modification, enabling a variety of functional group interconversions and selective transformations. These reactions are pivotal for tailoring the electronic and steric properties of the molecule for specific applications.

The bromine atom, for instance, is susceptible to a range of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position. These transformations are instrumental in constructing more complex molecular architectures, including biaryl compounds and extended aromatic systems.

The methoxy group, while generally more stable, can be cleaved under harsh conditions using strong acids like hydrobromic acid or Lewis acids such as boron tribromide to yield the corresponding phenol (B47542). This transformation unmasks a reactive hydroxyl group, opening up another avenue for derivatization, such as etherification or esterification.

Selective transformations that target one functional group while leaving the others intact are a cornerstone of modern synthetic chemistry. For example, the N-methylamino group can be selectively acylated or sulfonylated without affecting the bromo or methoxy substituents under appropriate reaction conditions. Conversely, cross-coupling reactions at the bromine atom can often be performed without disturbing the other functional groups. This orthogonality allows for a stepwise and controlled assembly of complex molecules from the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Multi-Technique Spectroscopic Validation for Comprehensive Structural Elucidation

A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry is essential to validate the identity and purity of 4-bromo-2-methoxy-N-methylaniline. Each technique offers unique insights into the molecular structure, and together they provide a detailed and robust characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for full structural assignment.

While specific spectral data for this compound is not widely published, analysis of closely related analogues such as 4-bromo-N,2-dimethylaniline and 4-bromo-2-iodo-N-methylaniline allows for a detailed prediction of the expected spectral features. rsc.org For instance, in the ¹H NMR spectrum of 4-bromo-N,2-dimethylaniline, the N-methyl protons appear as a singlet around 2.89 ppm, and the aromatic protons exhibit distinct signals that confirm their positions on the benzene (B151609) ring. rsc.org Similarly, the ¹³C NMR spectrum provides chemical shifts for each unique carbon atom, including those of the methyl and aromatic groups. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

| Proton/Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

| N-CH₃ | ~2.8-2.9 | ~30-31 | Typical range for an N-methyl group on an aniline (B41778). |

| O-CH₃ | ~3.8-3.9 | ~55-56 | Typical range for a methoxy (B1213986) group on an aromatic ring. |

| N-H | Broad, ~3.6-4.5 | N/A | Variable shift, depends on concentration and solvent. |

| H-3 | ~6.8-7.0 | ~112-114 | Ortho to methoxy and meta to bromine and amino groups. |

| H-5 | ~7.1-7.3 | ~120-122 | Meta to methoxy and bromine, ortho to amino group. |

| H-6 | ~6.5-6.7 | ~110-112 | Ortho to amino and methoxy groups. |

| C-1 (C-N) | N/A | ~146-148 | Influenced by the electron-donating amino group. |

| C-2 (C-O) | N/A | ~149-151 | Influenced by the electron-donating methoxy group. |

| C-3 | N/A | ~112-114 | Shielded carbon adjacent to two electron-donating groups. |

| C-4 (C-Br) | N/A | ~108-110 | Carbon bearing the bromine atom. |

| C-5 | N/A | ~120-122 | Aromatic carbon influenced by adjacent bromine. |

| C-6 | N/A | ~110-112 | Aromatic carbon adjacent to the amino group. |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons (H-5 and H-6), which would help to confirm their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the methyl proton signals to their respective carbon signals (N-CH₃ and O-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for confirming the substitution pattern. Key expected correlations would include:

The N-methyl protons (N-CH₃) to the C-1 and C-6 carbons.

The methoxy protons (O-CH₃) to the C-2 carbon.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. A NOESY spectrum would show through-space correlations between the N-methyl protons and the H-6 proton, as well as between the methoxy protons and the H-3 proton, providing definitive evidence for the placement of the substituents.

The collective data from 1D and 2D NMR experiments provides irrefutable proof of the 1,2,4-substitution pattern on the aniline ring. The HMBC correlations are particularly powerful in piecing together the molecular framework by connecting substituent groups to specific locations on the aromatic ring. For instance, the correlation from the N-methyl protons to C-1 confirms the position of the methylamino group. The stereochemistry in this achiral molecule is straightforward, but NOESY data confirms the spatial proximity of the substituents as dictated by the confirmed substitution pattern.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis for Vibrational Modes

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While a specific spectrum for this compound is not available, data from related substituted anilines like 2-bromo-4-methylaniline (B145976) and various chloroanilines allow for a reliable assignment of expected vibrational frequencies. researchgate.netnih.govnih.gov The PubChem database confirms that reference FTIR and Raman spectra for the related compound 4-bromo-2-methoxyaniline (B48862) have been recorded. nih.gov

The key functional groups in this compound each have characteristic vibrational frequencies.

Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Secondary Amine (-NH-CH₃) | 3350 - 3450 | A single, sharp to medium band. |

| Aromatic C-H Stretch | C-H (Aromatic) | 3000 - 3100 | Multiple weak to medium bands. |

| Aliphatic C-H Stretch | -CH₃ (Methyl) | 2850 - 2960 | Symmetric and asymmetric stretches. |

| C=C Stretch | Aromatic Ring | 1580 - 1620, 1450 - 1500 | Multiple bands characteristic of the benzene ring. |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong band indicating the amine-ring connection. |

| C-O Stretch | Aryl Ether (-O-CH₃) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Two distinct bands are expected for the aryl ether linkage. |

| C-Br Stretch | Bromo-Aromatic | 500 - 600 | Typically a strong band in the lower frequency region. |

These assignments are based on established group frequencies and data from analogous molecules. researchgate.netnih.govnih.gov

The combination of FTIR and Raman data would provide a comprehensive vibrational profile, confirming the presence of all key functional groups and thus supporting the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound (C₈H₁₀BrNO), the monoisotopic mass can be calculated with precision.

The PubChemLite database for the hydrochloride salt of this compound lists a calculated monoisotopic mass of 214.99458 Da for the free base. uni.lu An HRMS experiment would aim to detect the protonated molecule, [M+H]⁺, and other adducts. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by about 2 Da.

Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNO⁺ | 216.0020 |

| [M(⁸¹Br)+H]⁺ | C₈H₁₁⁸¹BrNO⁺ | 218.0000 |

| [M(⁷⁹Br)+Na]⁺ | C₈H₁₀⁷⁹BrNNaO⁺ | 237.9840 |

| [M(⁸¹Br)+Na]⁺ | C₈H₁₀⁸¹BrNNaO⁺ | 239.9819 |

Calculated m/z values are based on the exact masses of the most abundant isotopes. uni.lu

Observing these ions at their precise calculated m/z values with the correct isotopic distribution pattern provides unequivocal confirmation of the compound's elemental composition.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to be dominated by π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The aniline chromophore typically shows two primary absorption bands. nist.gov For this compound, these transitions would be influenced by the substituents:

π → π transitions:* These are typically strong absorptions. The electron-donating methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.

n → π transitions:* These transitions, involving the lone pair electrons on the nitrogen and oxygen, are generally weaker and may also be red-shifted, sometimes appearing as a shoulder on the main π → π* absorption band. The introduction of a bromine atom can also influence the position and intensity of these absorptions.

While specific λ_max values are not documented, analysis of related compounds like poly(aniline-co-o-bromoaniline) shows characteristic absorptions related to these electronic transitions, confirming their presence in such molecular systems. researchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental data regarding its crystal system and space group are not available. Similarly, detailed crystallographic data for the closely related primary amine, 4-bromo-2-methoxyaniline, is also not found in publicly accessible databases. The determination of these parameters would be a crucial first step in any future solid-state characterization of these compounds, providing fundamental insights into their crystalline nature.

Without crystallographic data, a definitive analysis of the intermolecular interactions in the solid state of this compound cannot be conducted. However, based on its molecular structure, several types of non-covalent interactions can be anticipated to play a significant role in its crystal packing. These include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom itself can serve as hydrogen bond acceptors.

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), could participate in halogen bonding with nucleophilic atoms like oxygen or nitrogen from neighboring molecules.

A systematic study of intermolecular interactions in crystalline materials is essential for understanding their physical properties and for crystal engineering. nih.govbldpharm.com

Advanced Chromatographic and Separation Science Techniques for Purity Assessment and By-product Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of a target compound and its impurities, which may arise from the synthesis or degradation.

While specific methods for this compound are not detailed in the literature, general approaches for the analysis of substituted anilines are well-established.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aniline derivatives. researchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For aniline compounds, the mobile phase is often buffered to control the ionization of the amino group and improve peak shape. spectrumchemical.com Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. wikipedia.org The separation of isomeric compounds, such as different regioisomers of bromo-methoxy-anilines, can be achieved using capillary GC columns with appropriate stationary phases. nih.govnih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron impact, allowing for confident identification of the main compound and any co-eluting impurities. tcichemicals.com For polar aniline derivatives, derivatization might sometimes be employed to improve their volatility and chromatographic behavior. researchgate.net

Impurity profiling is a critical aspect of pharmaceutical and chemical development, aiming to identify and quantify all impurities present in a substance. tcichemicals.comactivate-scientific.comgoogle.com The development of a robust impurity profiling method for this compound would involve:

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Method Optimization: Screening different HPLC or GC columns and optimizing mobile phase composition, temperature, and gradient to achieve separation of the parent compound from all process-related and degradation-related impurities. tcichemicals.com

Peak Purity Analysis: Using a photodiode array (PDA) detector in HPLC or a mass spectrometer in GC to ensure that each chromatographic peak corresponds to a single component.

Structure Elucidation of Impurities: Isolating the impurities using preparative chromatography and elucidating their structures using spectroscopic techniques like NMR and high-resolution mass spectrometry (HRMS).

The presence of isomers, such as 2-bromo-6-methoxy-N-methylaniline, necessitates the development of highly selective chromatographic methods to ensure accurate quantification of the desired product.

Kinetic and Mechanistic Studies utilizing Spectrophotometric Techniques

Spectrophotometric techniques, particularly UV-Visible spectroscopy, are valuable for studying the kinetics and mechanisms of chemical reactions. The progress of a reaction can be monitored by following the change in absorbance at a specific wavelength corresponding to a reactant or a product.

Currently, there are no published kinetic or mechanistic studies specifically involving this compound that utilize spectrophotometric techniques. However, such studies are common for aniline derivatives in general. For instance, the kinetics of aniline polymerization and its reactions with various electrophiles have been investigated using UV-Vis spectroscopy to monitor the formation of intermediates and products. The adsorption kinetics of aniline onto different materials has also been studied spectrophotometrically. Future research on this compound could employ these techniques to investigate its reactivity, stability, and reaction pathways.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide insights at the atomic level that are often difficult to obtain through experimental means alone. For 4-bromo-2-methoxy-N-methylaniline, techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis offer a comprehensive understanding of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of a molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. tci-thaijo.org For a molecule like this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield its most stable three-dimensional structure.

Illustrative Optimized Geometrical Parameters Note: The following data is hypothetical and serves to illustrate typical results from a DFT calculation. It is not based on published research for this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Length | C-N (amine) | 1.40 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-N-C (methyl) | 118.0° |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° (planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. thaiscience.info The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. thaiscience.info

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.

Illustrative FMO Properties Note: The following data is hypothetical and serves to illustrate typical results from an FMO analysis. It is not based on published research for this compound.

| Property | Calculated Value (eV) (Illustrative) | Implication |

|---|---|---|

| E(HOMO) | -5.85 | Electron donating ability |

| E(LUMO) | -0.95 | Electron accepting ability |

| Energy Gap (ΔE) | 4.90 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. tci-thaijo.org The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. tci-thaijo.org

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, identifying them as primary sites for interaction with electrophiles. The hydrogen atoms of the amine and methyl groups, along with the region near the bromine atom, might show a more positive potential (blue or green), suggesting their role in interactions with nucleophiles. This visual guide is invaluable for predicting how the molecule will interact with other reagents in the initial stages of a reaction. tci-thaijo.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). This method is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation (the stabilizing interaction between filled and empty orbitals).

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for moving beyond static molecular properties to predict how a molecule will behave in a chemical reaction. By modeling reaction pathways, chemists can understand the energetics and feasibility of different chemical transformations.

Computational Studies of Reaction Pathways and Transition States

Computational studies can map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the lowest energy path of a reaction and represents the energetic barrier that must be overcome for the reaction to proceed.

For this compound, researchers could model various reactions, such as electrophilic aromatic substitution or reactions involving the amine group. For instance, a study might investigate its reaction with a hydroxyl radical, a common process in atmospheric chemistry. mdpi.comresearchgate.net Such a study would involve:

Locating Reactants and Products: The optimized geometries of the starting materials and potential products are calculated.

Identifying Transition States: Advanced algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state connecting reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

By comparing the activation energies for different possible pathways, computational chemists can predict the most likely mechanism and the major products of a reaction, providing critical insights that guide experimental work. researchgate.net

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are crucial in quantifying the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Density Functional Theory (DFT) is a common theoretical framework used to calculate these properties. tci-thaijo.org For a molecule like this compound, these descriptors provide a quantitative measure of its behavior in chemical reactions.

Ionization Energy (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization energy indicates that the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests a greater capacity to accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger value of chemical hardness implies greater stability and lower reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a better electrophile.

Nucleophilicity: While there are various scales, it generally relates to the ability of a molecule to donate electrons. The HOMO energy is often used as a direct indicator of nucleophilicity, with a higher EHOMO suggesting stronger nucleophilic character.

The following table illustrates hypothetical global reactivity descriptors for this compound, calculated using DFT, based on methodologies applied to similar molecules. tci-thaijo.orgresearchgate.net

| Global Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Energy (I) | 7.50 |

| Electron Affinity (A) | 0.80 |

| Chemical Hardness (η) | 3.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 2.57 |

Theoretical Prediction of Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) derivatives. Theoretical calculations are powerful tools for predicting the most likely sites of substitution on the aromatic ring of this compound. The directing effects of the substituents—bromo, methoxy, and N-methylamino groups—determine the regioselectivity.

Computational methods like the RegioSQM, which calculates proton affinities for all aromatic carbon atoms, can be employed to predict the most nucleophilic center and thus the most probable site for electrophilic attack. nih.gov The positions with the lowest free energies for protonation are considered the most reactive. nih.gov

For this compound, the methoxy (-OCH3) and N-methylamino (-NHCH3) groups are activating and ortho-, para-directing, while the bromo (-Br) group is deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will govern the final regiochemical outcome. Computational analysis of the electron density, often visualized through Fukui functions or molecular electrostatic potential (MEP) maps, can further pinpoint the regions most susceptible to electrophilic attack. Generally, the positions ortho and para to the strongly activating methoxy and N-methylamino groups, and not sterically hindered, would be the predicted sites of substitution. Ab initio calculations can be used to analyze the positional selectivity in electrophilic aromatic brominations, and these calculated results often show good agreement with experimental data. nih.govresearchgate.net

Computational Spectroscopy for Prediction and Validation of Experimental Spectral Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the identity and purity of this compound.

DFT and time-dependent DFT (TD-DFT) are commonly used for these purposes. tci-thaijo.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These computed spectra can aid in the assignment of experimental IR bands to specific molecular vibrations.

NMR Spectroscopy: The chemical shifts (δ) of 1H and 13C nuclei can be calculated with high accuracy. These predictions are instrumental in assigning the signals in experimental NMR spectra to the correct atoms within the molecule.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). This helps in understanding the electronic structure and the origin of the observed UV-Vis absorption bands.

Molecular Modeling and Conformational Analysis

Molecular modeling allows for the exploration of the three-dimensional structure and conformational landscape of this compound. The orientation of the methoxy and N-methylamino groups relative to the benzene ring can significantly impact the molecule's properties.

Conformational analysis involves systematically rotating the rotatable bonds (e.g., the C-O and C-N bonds) and calculating the energy of each resulting conformer. This process identifies the lowest energy (most stable) conformation of the molecule. The results of such an analysis are crucial for understanding the molecule's shape, dipole moment, and how it might interact with other molecules. These studies can be performed using various computational methods, from molecular mechanics to high-level quantum chemical calculations, to generate a potential energy surface and identify the global and local energy minima.

Applications As a Synthetic Building Block in Specialized Chemical Disciplines

Role in the Synthesis of Advanced Organic Scaffolds and Complex Molecules

The reactivity of 4-bromo-2-methoxy-N-methylaniline allows for its use as a starting material in the synthesis of a variety of complex organic molecules. The presence of multiple functional groups provides several reaction sites for chemists to build upon.

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals, agrochemicals, and functional materials. nih.govcymitquimica.comgrafiati.com The structure of this compound makes it a promising precursor for the synthesis of various heterocyclic systems. While specific examples detailing the use of this exact compound are not prevalent in widely available literature, its potential can be inferred from established synthetic methodologies.

The bromo substituent at the 4-position is a key functional group for forming new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex aromatic and heterocyclic systems. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group at the 4-position, which could then be involved in a subsequent cyclization reaction to form a fused heterocyclic system.

The amino group, being a secondary amine, can participate in cyclization reactions to form five- or six-membered rings. For example, reaction with a suitable dielectrophile could lead to the formation of substituted benzodiazepines, quinoxalines, or other related heterocyclic frameworks. The methoxy (B1213986) group at the 2-position can influence the regioselectivity of these reactions and can also be a site for further functionalization, such as demethylation to a hydroxyl group, which can then participate in cyclization or act as a hydrogen-bond donor in the final molecule.

The synthesis of various nitrogen-containing heterocycles often involves the strategic use of substituted anilines. These can range from single-ring systems like pyridines and pyrazines to more complex fused systems. nih.govfrontiersin.org The combination of a nucleophilic amine and a handle for cross-coupling (the bromo group) within the same molecule makes this compound a potentially valuable starting material for combinatorial chemistry and the generation of libraries of heterocyclic compounds for drug discovery and materials science.

The term "multifunctional aromatic architectures" refers to complex molecules where different substituted aromatic rings are linked together to create a larger, functional system. The properties of such systems are often a result of the electronic communication between the different aromatic units. This compound is well-suited for the construction of such architectures.

The bromo group allows for the introduction of this aniline (B41778) derivative into a larger molecule via cross-coupling reactions. For example, it can be coupled with another aromatic boronic acid or organotin reagent to create a biaryl system. The electronic properties of the resulting biaryl would be influenced by the electron-donating methoxy and N-methylamino groups.

Furthermore, the N-methylamino group can be a site for further modification. For example, it can be acylated or arylated to introduce other functional groups or aromatic rings. This allows for the creation of extended, conjugated systems which are of interest in materials science for their electronic and photophysical properties. The interplay between the electron-donating groups (methoxy and N-methylamino) and the rest of the molecular architecture can be used to fine-tune the properties of the final molecule.

Contributions to Materials Science Research

The unique combination of functional groups in this compound makes it an interesting candidate for the synthesis of novel materials with tailored properties.

Substituted anilines are fundamental building blocks in the synthesis of a wide variety of dyes and pigments. The color and properties of these colorants are determined by the electronic structure of the molecule, which can be precisely tuned by the choice of substituents on the aromatic ring. While direct synthesis of dyes from this compound is not extensively documented, its potential as a precursor is clear from the established chemistry of dye synthesis.

For example, the N-methylamino group can be diazotized and coupled with a suitable coupling component (such as a phenol (B47542) or another aniline derivative) to form an azo dye. The resulting dye would have its color influenced by the methoxy group and the bromo substituent. The bromo group could also serve as a site for further modification of the dye molecule, for instance, to attach it to a polymer backbone or to another chromophore.

The synthesis of the famous dye Tyrian purple (6,6'-dibromoindigo) starts from brominated aniline derivatives, highlighting the importance of such precursors in the synthesis of high-value pigments. nih.govmdpi.com Similarly, anthrapyridone solvent dyes have been synthesized using 4-bromo-N-methyl-1,9-anthrapyridone as a starting material, which is structurally related to the aniline . scispace.com

The development of specialty coatings and conductive polymers often relies on the use of functionalized aromatic monomers. While there is no specific literature detailing the use of this compound in these applications, its structure suggests potential utility.

The bromo group allows for the polymerization of this aniline derivative through cross-coupling reactions, leading to the formation of a polymer with the aniline unit as a repeating monomer. The resulting polymer would have its properties, such as conductivity and solubility, influenced by the methoxy and N-methylamino groups.

Conductive polymers are often based on conjugated aromatic systems. The potential to create extended conjugated systems from this compound, as discussed in section 6.1.2, makes it a candidate for the synthesis of novel conductive materials. The N-methylamino group could also be used to improve the processability and solubility of the resulting polymers.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Organic molecules with large second-order (β) or third-order (γ) hyperpolarizabilities are promising candidates for NLO materials. These properties are often found in molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a conjugated system.

Theoretical studies have shown that the NLO properties of anilines can be significantly influenced by the nature and position of substituents. mq.edu.au The N,N-dimethylamino group is a strong electron donor, and the presence of a methoxy group can further enhance the electron-donating character of the aniline ring. While the bromo group is generally considered a weak deactivator, its presence can still influence the electronic structure and thus the NLO properties.

A theoretical study on substituted anilines and N,N-dimethylanilines found that the first-order hyperpolarizability increases when the compounds have an N,N-dimethyl donor, a vinyl nitro group as an acceptor at the 4-position, and a methoxy group as a substituent at the 2-position. mq.edu.au This suggests that derivatives of this compound, where the bromo group is replaced by a suitable electron-accepting group, could exhibit significant NLO properties.

Recent research has also focused on pyrimidine (B1678525) derivatives for their NLO properties, with studies showing that the crystalline environment can significantly enhance this behavior. nih.gov This highlights the potential of incorporating aniline derivatives like this compound into larger molecular frameworks to create materials with enhanced NLO responses.

| Compound/System | Key Findings | Potential NLO Application |

| Substituted Anilines/N,N-Dimethylanilines | First-order hyperpolarizability is enhanced by N,N-dimethyl donor, 4-position acceptor, and 2-position methoxy group. mq.edu.au | Frequency doubling, electro-optic modulation. |

| Pyrimidine Derivatives | Crystalline environment enhances NLO behavior; third-order nonlinear susceptibility can be superior to known materials. nih.gov | Optical switching, optical limiting. |

Table 1: Research Findings on NLO Properties of Related Compounds

Application in Ligand Design for Coordination and Organometallic Chemistry

While direct and extensive research specifically detailing the use of this compound in ligand design is not widely present in the literature, its molecular architecture makes it a highly valuable and versatile building block for the synthesis of specialized ligands in coordination and organometallic chemistry. The strategic placement of its functional groups—the N-methylamino, methoxy, and bromo moieties—offers multiple avenues for creating ligands with tailored electronic and steric properties.

Aniline and its derivatives are foundational components in the synthesis of a vast array of ligands, most notably Schiff bases, which are celebrated for their straightforward preparation and their capacity for electronic and steric tunability. researchgate.net These ligands are crucial in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The utility of bromoaniline derivatives, in particular, is well-established for creating ligands that coordinate with metals like Ruthenium, Copper, and Zinc. nih.govnih.govsci-hub.se

The functional groups on the this compound scaffold each play a distinct role in potential ligand synthesis:

N-Methylamino Group : The nitrogen atom serves as a primary Lewis base site for direct coordination to a metal center. The methyl group, compared to a primary amine, provides a different steric profile and can influence the electronic nature and stability of the resulting metal complex.

Bromo Group : Located at the para-position, the bromine atom is an exceptionally useful functional handle. It can be readily transformed via cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of other coordinating fragments or the construction of more complex, polydentate ligand systems. chemicalbook.com

Methoxy Group : The ortho-methoxy group significantly influences the electronic properties of the aniline ring through its electron-donating mesomeric effect. stackexchange.com This can modulate the basicity of the coordinating nitrogen atom and affect the redox properties of the final organometallic complex. Its position also introduces steric bulk near the coordination site, which can influence the geometry and reactivity of the metal center.

A pertinent example that illustrates the utility of the bromoaniline framework in coordination chemistry is the synthesis and characterization of a Ruthenium(II) complex featuring a Schiff base ligand derived from 4-bromoaniline (B143363). The ligand, 4-bromo-N-(2′-pyridylmethylene)aniline (PM-BrA), is synthesized and then reacted with a Ruthenium(III) chloride solution. nih.gov Through slow diffusion, this process yields crystals of the octahedral complex, trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ² N,N′}dichloridoruthenium(II), or [RuCl₂(C₁₂H₉BrN₂)₂]. nih.govnih.gov

In this complex, the Ruthenium(II) cation is centrally located and coordinated by two bidentate PM-BrA ligands in the equatorial plane and two chloride ions in the axial positions, resulting in a distorted octahedral geometry. nih.govnih.gov This example demonstrates how a simple bromoaniline derivative can be effectively used to create a stable, well-defined organometallic complex, highlighting the potential for this compound to serve as a precursor for analogous, yet functionally distinct, ligands.

Detailed Research Findings: Ruthenium(II) Complex with a Bromoaniline-Derived Ligand

The following table summarizes the synthetic and structural data for the complex [RuCl₂(C₁₂H₉BrN₂)₂], derived from the related compound 4-bromoaniline, showcasing a tangible application of this class of compounds in organometallic synthesis. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Complex Name | trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ² N,N′}dichloridoruthenium(II) | nih.govnih.gov |

| Molecular Formula | [RuCl₂(C₁₂H₉BrN₂)₂] | nih.govnih.gov |

| Ligand (Precursor) | 4-bromo-N-(2′-pyridylmethylene)aniline (PM-BrA) | nih.gov |

| Metal Center | Ruthenium(II) | nih.govnih.gov |

| Coordination Geometry | Distorted Octahedral | nih.govnih.gov |

| Synthesis Method | Reaction of RuCl₃ with the Schiff base ligand in methanol (B129727), followed by slow diffusion. | nih.gov |

| Selected Bond Lengths (Å) | ||

| Ru—Cl | 2.3908 (14) | nih.gov |

| Ru—N (pyridine) | 2.073 (5) | nih.gov |

| Ru—N (imine) | 2.084 (5) | nih.gov |

| Selected Bond Angles (°) | ||

| N(pyridine)—Ru—N(imine) | 76.9 (1) | nih.gov |

Future Directions and Emerging Research Avenues for 4 Bromo 2 Methoxy N Methylaniline

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of bromo, methoxy (B1213986), and N-methylamino substituents on the aniline (B41778) ring of 4-bromo-2-methoxy-N-methylaniline offers a rich playground for exploring unconventional reactivity. Future research will likely move beyond standard transformations to unlock novel chemical space.

One key area is the strategic activation of C-H bonds. While electrophilic aromatic substitution is a classic reaction for anilines, the directing effects of the three distinct substituents on this molecule could lead to complex regioselectivity outcomes. byjus.com Future work could focus on developing highly selective C-H functionalization reactions at positions not easily accessed through classical methods. For example, developing catalytic systems for para-selective C-H olefination could provide a more direct route to valuable derivatives, bypassing multi-step sequences. uva.nl

Furthermore, the interplay between the electron-donating N-methyl and methoxy groups and the deactivating bromo group could be exploited for unusual transformations. Research into metal-free catalytic strategies, such as the 1,2-bromochalcogenation of alkynes, showcases a move towards milder and more sustainable methods that could be adapted for aniline derivatives. acs.org Investigating the reactivity of the N-methylaniline moiety itself, such as its involvement in asymmetric ring-opening reactions of N-protected azabenzonorbornenes, could also yield novel complex structures. acs.org The development of divergent synthesis strategies, where multiple, structurally diverse products can be generated from a single starting material and different reagents, is another promising frontier. nih.gov

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's shift towards green chemistry principles necessitates the development of more sustainable methods for synthesizing key intermediates like this compound. rsc.orgyoutube.com A primary goal is to enhance atom economy, which maximizes the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov

Future synthetic routes will likely focus on minimizing protection-deprotection steps and utilizing catalytic rather than stoichiometric reagents. youtube.com For instance, moving from traditional multi-step syntheses of anilines, which can have low atom economy, to more direct catalytic approaches is a key objective. uva.nlnih.gov Research into iron(III) sulfate-catalyzed rearrangements in water represents a step towards using more environmentally benign solvents and earth-abundant metal catalysts. rsc.org

Another promising avenue is the application of chemoenzymatic synthesis. The use of enzymes, such as immobilized nitroreductases, can offer high selectivity under mild, aqueous conditions, providing a green alternative to traditional chemical reductions that often require harsh reagents and metal catalysts. acs.org The development of continuous flow chemistry processes also presents a significant opportunity for greener synthesis, offering precise control over reaction parameters, improved safety, and reduced solvent usage. youtube.com

Table 1: Comparison of Synthetic Approaches for Aniline Derivatives

| Approach | Traditional Synthesis | Sustainable Future Directions |

| Catalyst | Often stoichiometric reagents, precious metals (e.g., Pd, Pt). acs.org | Earth-abundant metal catalysts (e.g., Iron), biocatalysts (enzymes), metal-free catalysts. acs.orgrsc.orgacs.org |

| Solvent | Organic solvents, often hazardous. | Water, bio-based solvents, or continuous flow systems with reduced solvent volume. youtube.comrsc.org |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. nih.gov | High, through direct C-H functionalization and catalytic cycles. uva.nlnih.gov |

| Conditions | Often requires high temperatures and pressures. | Mild conditions (room temperature, atmospheric pressure). uva.nl |

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

Table 2: Impact of AI and Automation on Chemical Synthesis

| Area of Impact | Description |

| Retrosynthetic Planning | AI algorithms propose novel and efficient multi-step synthesis routes by learning from millions of published reactions. preprints.orgmdpi.com |

| Reaction Optimization | Automated robotic platforms, guided by machine learning, rapidly screen reaction conditions to find optimal parameters for yield and purity. preprints.org |

| Outcome Prediction | Machine learning models predict the products and selectivity of chemical reactions, reducing the need for costly and time-consuming trial-and-error experiments. digitellinc.com |

| Accelerated Discovery | By automating the design-make-test-analyze cycle, AI and robotics can significantly speed up the discovery of new molecules with desired properties. technologynetworks.com |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A profound understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic strategies. The future of research on this compound will involve a synergistic combination of advanced spectroscopic techniques and high-level computational chemistry.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction energy profiles, characterizing transition states, and understanding the electronic effects of substituents. researchgate.netfigshare.com For example, DFT calculations can elucidate the mechanism of aniline oxidation by OH radicals, revealing which pathways (H-abstraction vs. OH-addition) are dominant under different conditions. acs.orgnih.govmdpi.com Applying these methods to reactions of this compound would provide invaluable insights into its regioselectivity and reactivity.

These computational predictions can be validated and refined by advanced spectroscopic methods. Techniques like transient absorption spectroscopy and electron spin resonance (ESR) spectroscopy can probe the short-lived intermediates and different electronic states involved in a reaction mechanism. acs.org The integration of experimental data from techniques like NMR, FT-IR, and UV-Vis spectroscopy with computational models provides a comprehensive picture of the reaction pathway. rsc.org This integrated approach allows researchers to move beyond a "black box" understanding of reactions to a detailed, molecular-level picture, enabling the rational design of new catalysts and reaction conditions for this versatile building block.

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-2-methoxy-N-methylaniline?

Methodological Answer:

A common approach involves alkylation of 4-bromo-2-methoxyaniline using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃). For example, a reflux method in anhydrous acetone with a methyl chloride derivative (e.g., 4-bromobenzoyl chloride) can yield intermediates, followed by deprotection or reduction steps . Alternative routes may employ Ullmann coupling or Buchwald-Hartwig amination for N-methyl group introduction, requiring palladium catalysts and optimized temperatures (80–120°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methylamino (-NCH₃) and methoxy (-OCH₃) groups. For example, the methyl group on nitrogen typically appears as a singlet near δ 2.8–3.2 ppm in ¹H NMR .

- X-ray Crystallography : Resolves molecular geometry, such as dihedral angles between substituents (e.g., 14.9° between nitro and phenyl groups in analogous structures) and non-covalent interactions (e.g., C–H···O/Br contacts) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 230.0 for C₈H₁₀BrNO) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors/dust (P261, P271) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280). Avoid skin contact due to potential endocrine-disrupting properties .

- Storage : Keep in airtight containers at ambient temperatures, away from oxidizers and acids .

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetone) to enhance reaction kinetics. Evidence shows refluxing in anhydrous acetone improves intermediate crystallinity .

- Catalyst Optimization : For Pd-catalyzed reactions, employ ligands like Xantphos to reduce byproducts. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization from ethyl acetate/ligroin mixtures (4:1) removes impurities, as demonstrated in analogous aniline derivatives .

Advanced: How should contradictory crystallographic data be analyzed for structural determination?

Methodological Answer:

- Validate Interactions : Check for weak intermolecular forces (e.g., C–H···Br, Br···O contacts) that may distort bond angles. For example, Br1···O2 interactions at 3.20 Å can influence packing .

- Compare Computational Models : Use DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries. Discrepancies >5° in dihedral angles warrant re-evaluation of crystal symmetry or hydrogen bonding .

- Multi-Technique Cross-Validation : Correlate X-ray data with solid-state NMR or IR to confirm functional group orientations .

Advanced: What strategies mitigate byproduct formation during alkylation of 4-bromo-2-methoxyaniline?

Methodological Answer:

- Stoichiometric Control : Use a 10–20% excess of methylating agent to drive the reaction to completion while avoiding polyalkylation .

- Temperature Gradients : Start at 0°C to minimize side reactions, then gradually increase to reflux (e.g., 60°C for 4 hours) .

- Acid Scavengers : Add molecular sieves or MgSO₄ to sequester HCl byproducts in Schotten-Baumann-type reactions .

Advanced: How can computational methods predict the reactivity of this compound in drug discovery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The bromine atom’s electron-withdrawing effect may enhance binding affinity in hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity. Hammett constants (σ⁺) for the para-bromo group predict electrophilic reactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≈ 2.5 suggests moderate blood-brain barrier permeability) .

Advanced: How to resolve discrepancies in NMR data due to solvent or tautomerism?

Methodological Answer:

- Solvent Standardization : Run spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts. For example, DMSO may stabilize zwitterionic forms in polar analogs .

- Variable-Temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures (e.g., 50–80°C) .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.